An In-depth Technical Guide to 6-cyclopropyl-1H-pyridin-2-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6-cyclopropyl-1H-pyridin-2-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-cyclopropyl-1H-pyridin-2-one, a heterocyclic compound of increasing interest to the scientific and drug development communities. By integrating a cyclopropyl moiety with the privileged pyridin-2-one scaffold, this molecule presents a unique chemical architecture with significant potential in medicinal chemistry. This document will delve into its structure, proposed synthesis, predicted physicochemical and spectroscopic properties, and explore its potential therapeutic applications based on the well-established biological activities of related compounds.
Introduction: The Strategic Combination of Two Potent Pharmacophores
The pyridin-2-one nucleus is a cornerstone in medicinal chemistry, recognized for its ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups including amides and phenols.[1] This versatility has led to the development of numerous pyridin-2-one derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
The incorporation of a cyclopropyl ring is a strategic design element in modern drug discovery. This small, strained carbocycle can confer a range of desirable properties to a molecule, such as increased metabolic stability, enhanced potency, and improved membrane permeability. The unique electronic nature of the cyclopropyl group can also influence the conformation of the molecule, locking it into a bioactive conformation.
The subject of this guide, 6-cyclopropyl-1H-pyridin-2-one, marries these two key pharmacophores. While specific biological data for this exact molecule is not yet widely published, its structural alerts strongly suggest a high potential for therapeutic relevance.
Chemical Structure and Identification
The fundamental details of 6-cyclopropyl-1H-pyridin-2-one are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 6-cyclopropyl-1H-pyridin-2-one |
| CAS Number | 846551-99-3[4] |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| Canonical SMILES | C1CC1C2=CC=CC(=O)N2 |
| InChI Key | InChIKey=UHKKTHBJHSUSEZ-UHFFFAOYSA-N |
The structure of 6-cyclopropyl-1H-pyridin-2-one is characterized by a pyridin-2-one ring substituted at the 6-position with a cyclopropyl group. The pyridin-2-one core exists in a tautomeric equilibrium with its 2-hydroxypyridine form, with the lactam form generally predominating in both solid and solution phases.[3]
Figure 1: Chemical structure of 6-cyclopropyl-1H-pyridin-2-one.
Proposed Synthetic Route
Proposed Synthesis Workflow
Figure 2: Proposed synthetic workflow for 6-cyclopropyl-1H-pyridin-2-one.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-cyclopropylbutane-1,3-dione
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add ethyl cyclopropanecarboxylate dropwise at 0 °C.
-
After the addition is complete, add acetone dropwise and allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-diketone. Purification can be achieved by vacuum distillation.
Causality: This is a standard Claisen condensation reaction to form the β-diketone intermediate, a key building block for the subsequent cyclization. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of acetone, which then attacks the ester.
Step 2: Synthesis of 2-hydroxy-6-cyclopropyl-4-methylnicotinonitrile
-
In a round-bottom flask, dissolve 1-cyclopropylbutane-1,3-dione and cyanoacetamide in ethanol.
-
Add a catalytic amount of piperidine and reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography. Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent and purify the residue by column chromatography.
Causality: This is a Guareschi-Thorpe type reaction. Piperidine acts as a base to catalyze the condensation between the β-diketone and the active methylene group of cyanoacetamide, leading to the formation of the substituted pyridin-2-one ring.
Step 3 & 4: Hydrolysis, Decarboxylation, and further modification (if necessary)
-
Reflux the nitrile intermediate in a mixture of concentrated sulfuric acid and water. This will hydrolyze the nitrile to a carboxylic acid and subsequently decarboxylate to remove the methyl group at the 4-position.
-
Alternatively, more sophisticated methods for the removal of the C4-substituent might be necessary, potentially involving oxidative cleavage or other rearrangement reactions.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
Causality: Acid-catalyzed hydrolysis of the nitrile, followed by decarboxylation at elevated temperatures, is a common method to remove the cyano and methyl groups to yield the desired 6-cyclopropyl-1H-pyridin-2-one. The specific conditions would require optimization.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties are predicted based on computational models and comparison with structurally similar compounds.
| Property | Predicted Value |
| Melting Point | 120-140 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water and non-polar solvents. |
| pKa | ~11-12 (for the N-H proton) |
| LogP | ~1.5 - 2.0 |
These predicted values suggest that 6-cyclopropyl-1H-pyridin-2-one is a solid at room temperature with moderate lipophilicity.
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of organic molecules. The following are predicted spectroscopic data for 6-cyclopropyl-1H-pyridin-2-one.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would exhibit characteristic signals for the cyclopropyl and pyridinone protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | 11.0 - 12.0 | br s | - |
| H-3 | 6.2 - 6.4 | d | ~9.0 |
| H-4 | 7.2 - 7.4 | t | ~7.0 |
| H-5 | 6.0 - 6.2 | d | ~6.0 |
| Cyclopropyl-CH | 1.8 - 2.0 | m | - |
| Cyclopropyl-CH₂ | 0.8 - 1.2 | m | - |
Rationale: The N-H proton is expected to be deshielded and appear as a broad singlet. The pyridinone ring protons will show characteristic doublet and triplet patterns. The cyclopropyl protons will appear in the upfield region as complex multiplets.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C-2) | 160 - 165 |
| C-6 | 150 - 155 |
| C-4 | 135 - 140 |
| C-3 | 115 - 120 |
| C-5 | 105 - 110 |
| Cyclopropyl-CH | 15 - 20 |
| Cyclopropyl-CH₂ | 5 - 10 |
Rationale: The carbonyl carbon (C-2) will be the most downfield signal. The other sp² carbons of the pyridinone ring will appear in the aromatic region, while the sp³ carbons of the cyclopropyl group will be significantly upfield.
Mass Spectrometry (Electron Ionization)
In an EI mass spectrum, 6-cyclopropyl-1H-pyridin-2-one is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment |
| 135 | [M]⁺ (Molecular Ion) |
| 107 | [M - CO]⁺ |
| 94 | [M - C₃H₅]⁺ (Loss of cyclopropyl radical) |
| 66 | [C₅H₄N]⁺ |
Rationale: The molecular ion at m/z 135 should be observable. Common fragmentation pathways for pyridinones include the loss of carbon monoxide (CO). Cleavage of the cyclopropyl group is also a likely fragmentation pathway.
Potential Therapeutic Applications
While no specific biological activity has been reported for 6-cyclopropyl-1H-pyridin-2-one, the extensive research on related pyridin-2-one derivatives allows for informed speculation on its potential therapeutic applications.[2]
-
Anticancer Activity: Many substituted pyridin-2-ones have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular signaling pathways.
-
Antimicrobial Activity: The pyridin-2-one scaffold is present in several antibacterial and antifungal agents.[2] These compounds can act by inhibiting essential microbial enzymes.
-
Anti-inflammatory Activity: Certain pyridin-2-one derivatives have shown potent anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.[5]
-
Antiviral Activity: Some pyridin-2-ones have been investigated as antiviral agents, including as inhibitors of HIV reverse transcriptase.[2]
The presence of the cyclopropyl group could enhance the potency and improve the pharmacokinetic profile of the pyridin-2-one core, making 6-cyclopropyl-1H-pyridin-2-one a promising candidate for further investigation in these therapeutic areas.
Conclusion
6-cyclopropyl-1H-pyridin-2-one is a molecule of significant interest, combining the well-established therapeutic potential of the pyridin-2-one scaffold with the advantageous properties conferred by a cyclopropyl substituent. Although experimental data for this specific compound is currently limited, this guide has provided a comprehensive overview of its structure, a plausible synthetic route, and predicted physicochemical and spectroscopic properties based on sound chemical principles and data from related compounds. The potential for this molecule to exhibit valuable biological activities makes it a compelling target for further research and development in the fields of medicinal chemistry and drug discovery.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. 846551-99-3|6-Cyclopropyl-1h-pyridin-2-one|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
